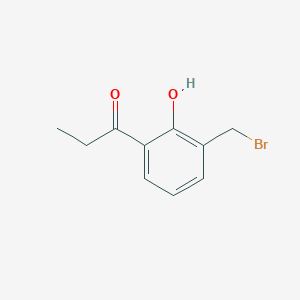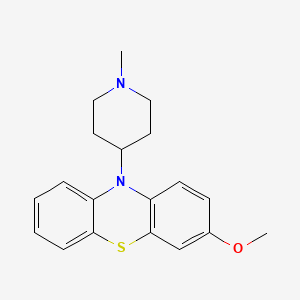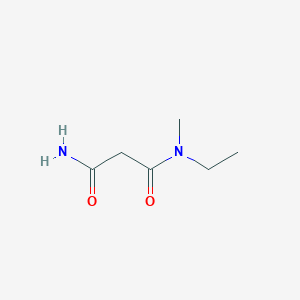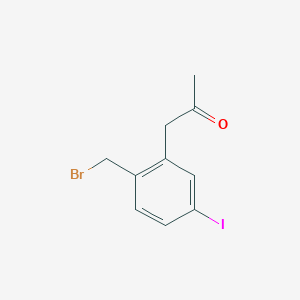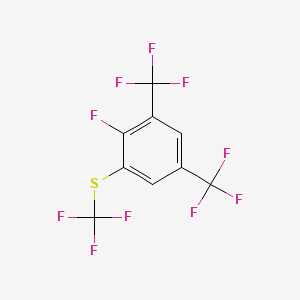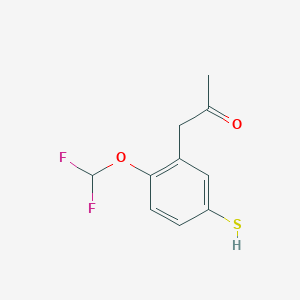![molecular formula C12H16N2 B14064644 Propanenitrile, 3-[(1-methylethyl)phenylamino]- CAS No. 10155-17-6](/img/structure/B14064644.png)
Propanenitrile, 3-[(1-methylethyl)phenylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is an organic compound with the molecular formula C12H16N2. It is also known by other names such as N-(2-Cyanoethyl)-N-isopropylaniline. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenylamino group substituted at the third position. It is commonly used as an intermediate in organic synthesis and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with acrylonitrile in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the aniline nucleophilically attacking the acrylonitrile to form the desired product.
Industrial Production Methods
In industrial settings, the production of Propanenitrile, 3-[(1-methylethyl)phenylamino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-[(1-methylethyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenylamino group.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[(1-methylethyl)phenylamino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[(1-methylethyl)phenylamino]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, while the phenylamino group can engage in hydrogen bonding and π-π interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile, 3-(phenylamino)-: Similar structure but lacks the isopropyl group.
Propanenitrile, 3-(methylamino)-: Contains a methyl group instead of the phenyl group.
Propanenitrile, 3-(ethylamino)-: Contains an ethyl group instead of the phenyl group.
Uniqueness
Propanenitrile, 3-[(1-methylethyl)phenylamino]- is unique due to the presence of both the isopropyl and phenylamino groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
10155-17-6 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(N-propan-2-ylanilino)propanenitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)14(10-6-9-13)12-7-4-3-5-8-12/h3-5,7-8,11H,6,10H2,1-2H3 |
InChI-Schlüssel |
TZDBPMHFGDTQND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


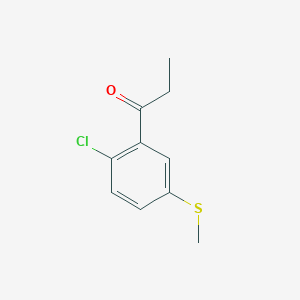
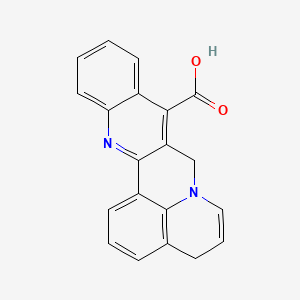
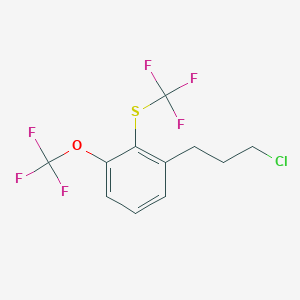
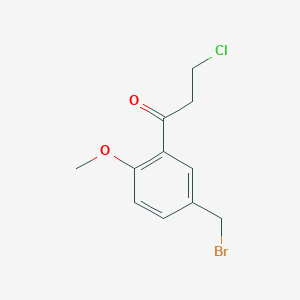
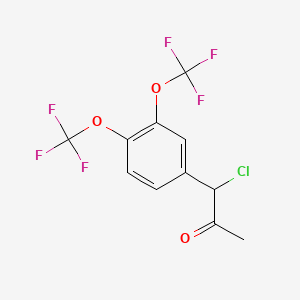
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)

